While a detailed synthetic pathway for 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol was not explicitly described in the provided papers, a closely related compound, (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), with a similar core structure, was synthesized and its structure-activity relationships were explored []. Based on the information from this paper and the general knowledge of organic synthesis, a plausible multistep synthesis of 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol could involve the following key steps:
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol acts as a selective antagonist of the κ-opioid receptor []. While the precise binding site and interactions remain to be elucidated, this antagonism prevents the binding of endogenous or exogenous agonists, such as dynorphin, to the κ-opioid receptor.
Interestingly, research suggests that long-acting κ-opioid receptor antagonists, including 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol, exert their effects through a mechanism involving the activation of c-Jun N-terminal kinase (JNK) 1 []. This JNK1 activation appears to be necessary for the long duration of action of these antagonists, but the exact molecular details and consequences of this interaction are still under investigation.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5